Trimethyl[(4-methylphenyl)selanyl]silane
Description
Trimethyl[(4-methylphenyl)selanyl]silane is an organosilicon compound featuring a selanyl (-Se-) group attached to a 4-methylphenyl moiety, bonded to a trimethylsilane group. Organoselenium compounds are notable for their unique electronic properties, which influence reactivity in organic synthesis, catalysis, and materials science.
Properties
CAS No. |
54045-43-1 |
|---|---|
Molecular Formula |
C10H16SeSi |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
trimethyl-(4-methylphenyl)selanylsilane |
InChI |
InChI=1S/C10H16SeSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h5-8H,1-4H3 |
InChI Key |
MUFSOYYPTZNJDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Se][Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(4-methylphenyl)selanyl]silane typically involves the reaction of trimethylchlorosilane with (4-methylphenyl)selenol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenol. The general reaction scheme is as follows:
(4-methylphenyl)selenol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and more efficient purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(4-methylphenyl)selanyl]silane undergoes various types of chemical reactions, including:
Oxidation: The selenyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The methyl groups on the silicon can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst such as a transition metal complex.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (4-methylphenyl)seleninic acid, while reduction can produce (4-methylphenyl)selenide.
Scientific Research Applications
Trimethyl[(4-methylphenyl)selanyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential biological activity, including its role as an antioxidant and its ability to modulate enzyme activity.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Trimethyl[(4-methylphenyl)selanyl]silane exerts its effects involves the interaction of the selenyl group with various molecular targets. The selenyl group can undergo redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The table below highlights key structural differences and molecular properties of Trimethyl[(4-methylphenyl)selanyl]silane and related compounds:
Key Observations :
- Molecular Weight : The selenium derivative has a higher molecular weight (~227.05) compared to sulfur (196.37) and oxygen (180.32) analogs due to selenium’s larger atomic mass.
This compound
While direct synthesis data is unavailable, analogous routes for sulfur derivatives (e.g., (4-Methylphenylthio)trimethylsilane) involve reacting 4-methylthiophenol with hexamethyldisilazane (HMDS) in the presence of a catalyst (CTPTB), yielding 78% after purification . For the selanyl analog, 4-methylselenophenol would replace thiophenol, though selenium’s lower nucleophilicity may reduce yields.
Other Analogs:
Chemical Reactivity and Stability
- In contrast, sulfur analogs like (4-Methylphenylthio)trimethylsilane show moderate reactivity in allylic silylation .
- Oxidative Stability : Selenium compounds are generally less stable than sulfur analogs due to weaker Se-C bonds. For example, trimethyl(phenyl)silane is used as an NMR internal standard due to its stability , whereas selanyl derivatives may require inert handling.
Research Findings and Challenges
- SAR Studies : Substituent effects in ortho-phenyl groups follow the trend 2-iPr > 2-CF3 ≥ 2-I > 2-TMS for fungicidal activity . Selenium’s larger size may disrupt this trend, warranting further study.
- Synthesis Challenges : Selenium’s toxicity and lower abundance complicate large-scale synthesis compared to sulfur analogs. reports 78% yields for thio derivatives, but selanyl analogs may require optimized conditions.
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